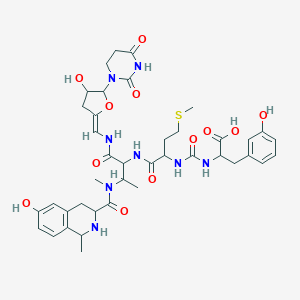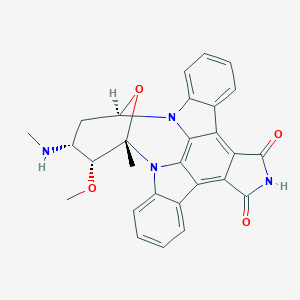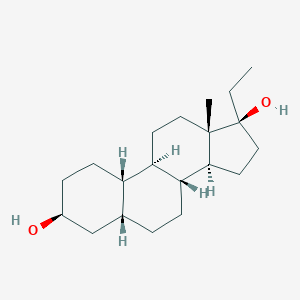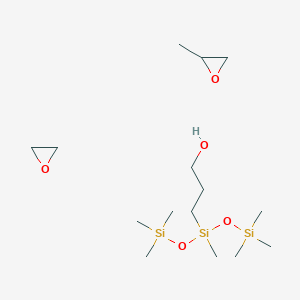![molecular formula C19H14 B135035 8-メチルベンゾ[a]アントラセン CAS No. 2381-31-9](/img/structure/B135035.png)
8-メチルベンゾ[a]アントラセン
概要
説明
8-Methylbenz[a]anthracene, also known as 8-Methylbenz[a]anthracene, is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methylbenz[a]anthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in ethanol, ethyl ether, benzene, xylene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409458. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methylbenz[a]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylbenz[a]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C19H14\text{C}{19}\text{H}{14}C19H14
および約242.32 g/molの分子量 . 以下では、8-MeB[a]Aのいくつかのユニークな用途を、それぞれ専用のセクションに分けて説明します。発がん性と変異原性
8-MeB[a]Aは強力な発がん物質および変異原物質です。それはシトクロムP450酵素によって代謝的に活性化され、DNAに結合して変異を引き起こす可能性のある反応性中間体の形成につながります。 この分野の研究では、DNA付加体の形成メカニズムとそのがん発生における役割を理解することに焦点を当てています .
光化学反応と光分解
環境研究では、8-MeB[a]Aは日光にさらされると光化学反応を起こします。これらの反応は、光分解生成物の形成につながります。 これらの過程を調査することで、自然環境におけるPAHsの運命と持続性を評価するのに役立ちます .
毒性と環境への影響
研究では、8-MeB[a]Aが水生生物、土壌微生物、植物に及ぼす毒性効果を調査しています。 生態系への影響を理解することで、リスク評価と環境管理に役立ちます .
代謝と酵素経路
研究者は、8-MeB[a]Aの代謝に関与する酵素経路を調査しています。 この知識は、薬物代謝研究に情報を提供し、潜在的な治療介入に関する洞察を提供します .
生物修復戦略
生物修復技術は、8-MeB[a]AなどのPAHsを分解できる微生物を利用します。 研究者は、これらの化合物を分解する際に関与する微生物群集と酵素を調査し、汚染された場所のための効率的な生物修復戦略を開発することを目指しています .
化学合成と有機化学
8-MeB[a]Aは有機合成の前駆体として役立ちます。化学者はそれを用いて他の官能化PAHsを作成したり、反応メカニズムを研究したりします。 そのユニークな構造は、芳香族求核置換反応を探索するために価値があります .
材料科学と有機エレクトロニクス
8-MeB[a]Aのπ共役系は、材料科学にとって興味深いものです。 研究者は、有機発光ダイオード(OLED)、有機光起電力(OPV)、その他のオプトエレクトロニクスデバイスにおけるその使用を調査しています .
実験室基準と参照物質
8-MeB[a]Aは広く使用されていませんが、分析方法と品質管理の参照化合物として役立ちます。 実験室では、それを用いて分析機器の検証や結果の精度を評価することができます .
Safety and Hazards
作用機序
Target of Action
8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . The compound’s interaction with DNA can lead to mutations and other genetic alterations, which can potentially lead to the development of cancer .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the compound to its target, in this case, DNA . This process can lead to the formation of adducts with DNA, which can interfere with the normal functioning of the DNA and lead to mutations .
Biochemical Pathways
8-Methylbenz[a]anthracene is metabolized by microsomal mixed function oxidases, leading to the formation of various metabolites . These metabolites can then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to the development of cancer .
Pharmacokinetics
Like other pahs, it is likely to be lipophilic and may accumulate in fatty tissues . Its bioavailability would be influenced by factors such as its route of administration and the presence of other compounds that can affect its absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of 8-Methylbenz[a]anthracene is the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations and other genetic alterations . Over time, these genetic changes can lead to the development of cancer .
Action Environment
The action of 8-Methylbenz[a]anthracene can be influenced by various environmental factors. For example, the presence of other compounds that can induce or inhibit the enzymes involved in its metabolism can affect its action . Additionally, factors such as pH and temperature can also influence its stability and efficacy .
生化学分析
Cellular Effects
It is known that PAHs can induce oxidative stress and genetic toxicity . This suggests that 8-Methylbenz[a]anthracene may have similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that PAHs can have long-term effects on cellular function . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that PAHs can have toxic or adverse effects at high doses . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially leading to threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that PAHs can interact with various transporters or binding proteins . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially influencing its localization or accumulation.
Subcellular Localization
It is known that PAHs can be directed to specific compartments or organelles . This suggests that 8-Methylbenz[a]anthracene may have similar effects, potentially being directed to specific compartments or organelles through targeting signals or post-translational modifications.
特性
IUPAC Name |
8-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGWKTGQVIDRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178522 | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 272 °C at 3 mm Hg | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in ethanol, ethyl ether, benzene, xylene | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2310 g/cu cm at 0 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000002 [mmHg] | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Plates from benzene-alcohol; needles from benzene-ligroin | |
CAS No. |
2381-31-9 | |
| Record name | 8-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E36 8-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP9SKC568Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156.5 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolism of 8-MBA differ depending on the cytochrome P-450 enzyme involved?
A: Research indicates that different forms of cytochrome P-450 enzymes interact with 8-MBA in distinct ways, leading to the formation of different enantiomers of its metabolites. While all forms of cytochrome P-450 studied showed similar interactions with the unsubstituted double bonds of 8-MBA, their interaction with the methyl-substituted 8,9-double bond differed. [] This resulted in the production of trans-8,9-dihydrodiols enriched with either the (+) or (-) enantiomer, depending on the specific cytochrome P-450 enzyme involved. [] This highlights the stereoselectivity of these enzymes and their role in dictating the metabolic fate of 8-MBA.
Q2: Which metabolite of 8-MBA has been identified as a potential proximate carcinogen, and what evidence supports this?
A: Studies employing the two-stage initiation-promotion model on mouse skin revealed that the 3,4-dihydrodiol of 8-MBA exhibited significant tumor-initiating activity. [] In fact, it induced 2.2 times more papillomas per mouse compared to 8-MBA itself. [] This finding, coupled with the lack of comparable tumorigenicity observed with other 8-MBA diols, suggests that the 3,4-diol of 8-MBA might be a proximate carcinogen. [] Further research points towards the bay region 3,4-diol-1,2-epoxide as a potential ultimate carcinogen of 8-MBA on mouse skin. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

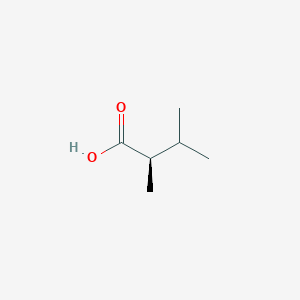



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
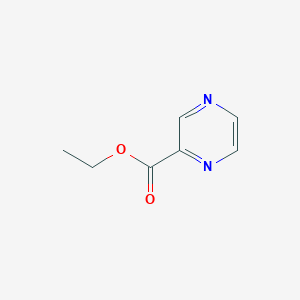

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
